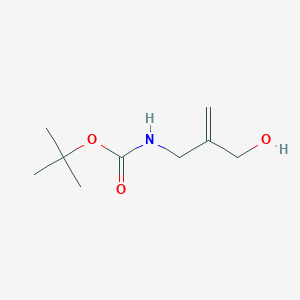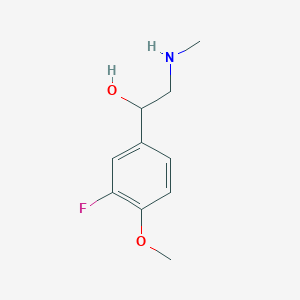![molecular formula C11H13BrO2 B13556621 6-(1-Bromopropan-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13556621.png)
6-(1-Bromopropan-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1-Bromopropan-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine is an organic compound that belongs to the class of benzo[b][1,4]dioxines. This compound is characterized by the presence of a bromine atom attached to a propyl group, which is further connected to a dihydrobenzo[b][1,4]dioxine moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Bromopropan-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine typically involves the bromination of a suitable precursor. One common method is the free-radical bromination of propylene, followed by a cyclization reaction to form the dihydrobenzo[b][1,4]dioxine ring . The reaction conditions often include the use of bromine or hydrobromic acid in the presence of a radical initiator such as AIBN (azobisisobutyronitrile) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-(1-Bromopropan-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like DMSO or DMF.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Major Products
Substitution: Formation of alcohols, amines, or thiols.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of hydrocarbons.
Scientific Research Applications
6-(1-Bromopropan-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-(1-Bromopropan-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the dihydrobenzo[b][1,4]dioxine moiety can interact with various biological pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Bromopropane: A simple bromoalkane used as an industrial solvent.
7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one: A compound with similar structural features but different biological activities.
Uniqueness
6-(1-Bromopropan-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological properties. Its combination of a bromine atom with a dihydrobenzo[b][1,4]dioxine ring makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C11H13BrO2 |
|---|---|
Molecular Weight |
257.12 g/mol |
IUPAC Name |
6-(1-bromopropan-2-yl)-2,3-dihydro-1,4-benzodioxine |
InChI |
InChI=1S/C11H13BrO2/c1-8(7-12)9-2-3-10-11(6-9)14-5-4-13-10/h2-3,6,8H,4-5,7H2,1H3 |
InChI Key |
MAOHBJRLEWMFRT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CBr)C1=CC2=C(C=C1)OCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![trans-4-[2-(Dimethylamino)ethyl]cyclohexanamine dihydrochloride](/img/structure/B13556559.png)


![1-Chloro-3-[(piperazine-1-sulfonyl)amino]propan-2-olhydrochloride](/img/structure/B13556585.png)


![2-chloro-N-[(4-chlorophenyl)methyl]-N-[(4-cyanophenyl)methyl]acetamide](/img/structure/B13556606.png)
amine hydrochloride](/img/structure/B13556620.png)


